molecular formula C13H9NO4S B2540548 2-(4-Nitrophenylthio)benzoic acid CAS No. 20904-30-7

2-(4-Nitrophenylthio)benzoic acid

Cat. No.: B2540548
CAS No.: 20904-30-7
M. Wt: 275.28
InChI Key: URNMGYXKADUUTL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenylthio)benzoic acid is an organic compound with the molecular formula C13H9NO4S. It is characterized by the presence of a nitrophenylthio group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenylthio)benzoic acid typically involves a nucleophilic substitution reaction. One common method starts with the reaction of 2-nitro-4-thiamphenicol benzoic acid with cyanide under carbonitriding conditions in the presence of a catalyst. This reaction produces 2-nitro-4-thiamphenicol cyanophenyl, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of 2-nitro-4-methylsulfonyltoluene as a starting material. This compound undergoes oxidation to form the carboxyl group, followed by nucleophilic substitution and further oxidation to produce the final product. These methods are designed to be efficient, with moderate reaction conditions and shorter reaction times, while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenylthio)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can undergo redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, modulating their activity and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenylthio)benzoic acid is unique due to the presence of the nitrophenylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNMGYXKADUUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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